molecular formula C9H14O4 B3057910 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester CAS No. 86273-46-3

2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester

Cat. No.: B3057910
CAS No.: 86273-46-3
M. Wt: 186.2 g/mol
InChI Key: URQQDYIVGXOEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester: is an organic compound with the molecular formula C9H14O4 . It is also known by its IUPAC name 2-[2-(ethenyloxy)ethoxy]ethyl prop-2-enoate . This compound is characterized by the presence of both an acrylate group and a vinyl ether group, making it a versatile monomer in polymer chemistry .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm . The hazard statements associated with this compound are H412 (Harmful to aquatic life with long-lasting effects), H302 (Harmful if swallowed), and H317 (May cause an allergic skin reaction) . Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester typically involves the esterification of 2-[2-(ethenyloxy)ethoxy]ethanol with acrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Free Radical Initiators: Benzoyl peroxide, AIBN.

    Electrophiles: Halogens, hydrogen halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester primarily involves its polymerization behavior. The vinyl ether and acrylate groups undergo free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester is unique due to its combination of vinyl ether and acrylate functionalities, which allows for versatile polymerization and addition reactions. This dual functionality provides enhanced flexibility in designing polymers with specific properties .

Properties

IUPAC Name

2-(2-ethenoxyethoxy)ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQDYIVGXOEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

430466-69-6
Details Compound: 2-(2-Vinyloxyethoxy)ethyl acrylate homopolymer
Record name 2-(2-Vinyloxyethoxy)ethyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430466-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90888672
Record name 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Water or Solvent Wet Solid
Record name 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

86273-46-3
Record name 2-(2′-Vinyloxyethoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86273-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(2-(ethenyloxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.